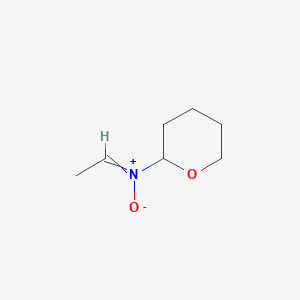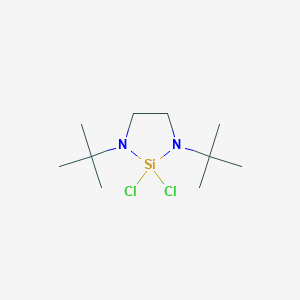
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of bis(silyl)ethylenediamines with halosilanes. For example, the reaction of N,N′-bis(trimethylsilyl)ethylenediamine with silicon tetrachloride in tetrahydrofuran (THF) can yield the desired compound . The reaction conditions often include the use of a solvent like THF and a base such as triethylamine to accept the halide byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper handling and safety measures.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon and nitrogen atoms in the ring can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halides: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- involves its reactivity with various molecular targets. The silicon atom in the ring can form bonds with other atoms, leading to the formation of new compounds. The nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-silacyclopentane
- 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
Uniqueness
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups.
Propiedades
Número CAS |
156723-23-8 |
|---|---|
Fórmula molecular |
C10H22Cl2N2Si |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazasilolidine |
InChI |
InChI=1S/C10H22Cl2N2Si/c1-9(2,3)13-7-8-14(10(4,5)6)15(13,11)12/h7-8H2,1-6H3 |
Clave InChI |
CMVKRVSIVCVJER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCN([Si]1(Cl)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


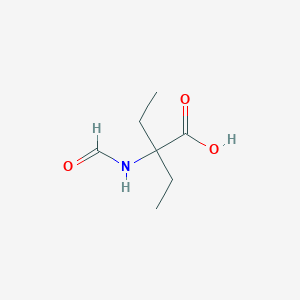

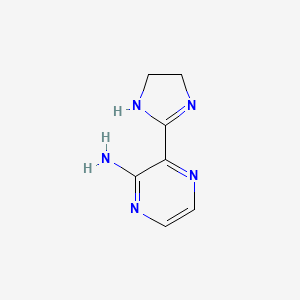
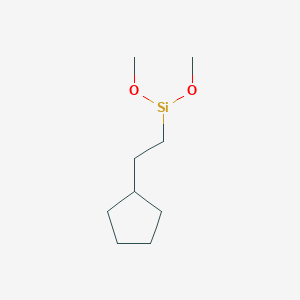
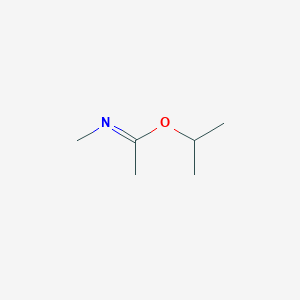
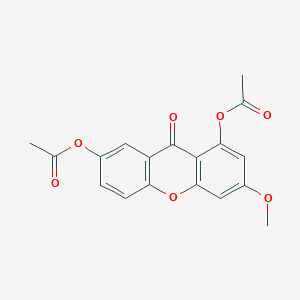
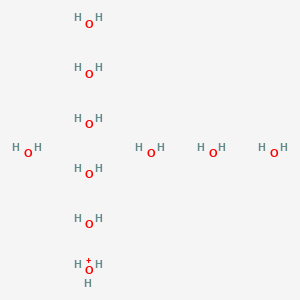
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
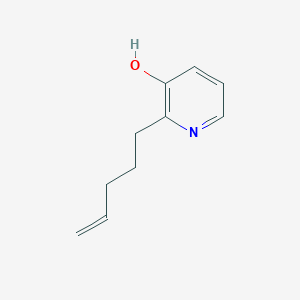

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
